4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Description
4-Methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative characterized by a methyl-substituted benzoyl group and a 3-methyl-1,2-oxazol-5-ylamine moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers unique electronic and steric properties to the molecule.
Properties
IUPAC Name |
4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)12(15)13-11-7-9(2)14-16-11/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSPWDVBLCDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Acylation: The acylation of 2-amino-1-phenylethanone with acetyl chloride forms N-(2-oxo-2-phenylethyl)acetamide.
Cyclodehydration: This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole.
Sulfochlorination: The resulting oxazole is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid.
Ammonolysis: Finally, the sulfonyl chloride derivative is treated with aqueous ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being investigated. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
The following analysis compares 4-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Structural and Functional Group Variations
Key Observations :
- Thiadiazole-containing analogs (e.g., ) exhibit higher molecular weights and distinct electronic profiles due to sulfur’s polarizability.
- Substituent Effects: Electron-withdrawing groups (e.g., nitro-CF3 in ) increase lipophilicity, whereas methoxy/amino groups (e.g., ) improve aqueous solubility via H-bonding.
- Synthetic Routes : The target compound is likely synthesized via amide coupling (common for benzamides), while analogs like involve multi-step reactions with hydroxylamine or active methylene compounds, yielding thiadiazole-fused derivatives in 70–80% yields .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and nitro groups in (LogP ~4.5 estimated) render it more lipophilic than the target compound (LogP ~2.1 estimated), impacting membrane permeability.
- Thermal Stability : Thiadiazole derivatives (e.g., ) exhibit higher melting points (160–290°C) compared to oxazole analogs, likely due to enhanced π-stacking and rigidity .
- Spectroscopic Signatures : IR spectra of oxazole-containing benzamides show C=O stretches near 1600–1670 cm⁻¹, consistent with amide bonds. Thiadiazole analogs display additional C=O peaks from fused rings (e.g., 1679 cm⁻¹ in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
